molecular formula C33H38N4O6 B1239373 Phycocyanobilin CAS No. 20298-86-6

Phycocyanobilin

Cat. No. B1239373
CAS RN: 20298-86-6
M. Wt: 586.7 g/mol
InChI Key: NNMALANKTSRILL-LXENMSTPSA-N
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Description

Phycocyanobilin (PCB) is a blue tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present only in the phycobiliproteins allophycocyanin and phycocyanin, of which it is the terminal acceptor of energy . It is covalently linked to these phycobiliproteins by a thioether bond .


Synthesis Analysis

The biosynthetic pathway of phycocyanobilin begins with 5-Aminolevulinic acid (5-ALA). Two molecules of 5-ALA undergo a condensation reaction catalyzed by Porphobilinogen (PBG) Synthase to yield a molecule of Porphobilinogen (PBG). Four molecules of PBG are polymerized into a linear tetrapyrrole by Porphobilinogen deaminase .


Molecular Structure Analysis

Phycocyanobilin has a molecular formula of C33H38N4O6 . Its IUPAC name is 3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid .


Chemical Reactions Analysis

Phycocyanobilin has been found to have a variety of biological activities, such as anti-oxidation, anti-cancer, and anti-inflammatory . It has the ability to bind to human serum albumin (HSA), a protein found mainly in the blood of humans. This PCB-HCA complex benefits the structure of HSA, increasing the thermal stability of HSA, as well as increasing its ability to prevent against proteolytic activity of other proteins .


Physical And Chemical Properties Analysis

Phycocyanobilin has a molecular weight of 586.7 g/mol . Despite its structural similarity to bilirubin, the conformation it adopts in aqueous solution is different and the pigment is more soluble than bilirubin .

Scientific Research Applications

Photosynthetic Research

Phycobilins are integral to understanding the light-harvesting mechanisms in photosynthetic organisms. They absorb specific wavelengths of light, which is then transferred to chlorophyll for the photosynthetic process. This application is vital for advancing our knowledge of energy conversion in nature and improving artificial photosynthetic systems .

Biotechnological Utilization

In biotechnology, phycobilins serve as fluorescent markers due to their intense coloration and specific absorption characteristics. They are used in flow cytometry, fluorescence microscopy, and as molecular probes to study cell and tissue structures .

Medical Applications

Phycobilins have shown potential in medicine due to their anti-inflammatory and antioxidant properties. Research suggests they could be developed into therapeutic agents for diseases caused by oxidative stress and inflammation .

Food Industry Applications

The vibrant colors of phycobilins make them suitable as natural dyes in the food industry. They are used to enhance the visual appeal of various food products without the health risks associated with synthetic dyes .

Cosmetic Formulation

In cosmetics, phycobilins are valued for their antioxidant properties and are used in skincare products to protect the skin from oxidative damage and to improve skin health .

Environmental Monitoring

Phycobilins can be employed in environmental monitoring to assess the health of aquatic ecosystems. Their presence and concentration in water bodies can indicate the abundance of cyanobacteria and red algae, which are essential components of the aquatic food web .

Safety And Hazards

When handling Phycocyanobilin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Phycocyanobilin has been applied in food, medicine, and cosmetics based on its antioxidant and optical properties . It has also been proposed as a potential nutraceutical approach for major neurodegenerative disorders and COVID-19-induced damage to the nervous system .

properties

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMALANKTSRILL-LXENMSTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/[C@H](C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316958
Record name Phycocyanobilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phycobilin

CAS RN

20298-86-6
Record name Phycocyanobilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phycocyanobilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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